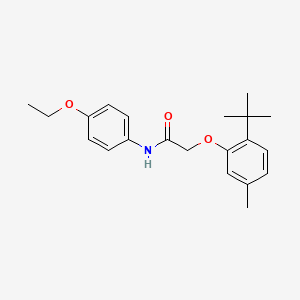![molecular formula C20H27N5O2 B5594051 (3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)
(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep organic reactions, including the formation of benzimidazole derivatives through reactions involving amine groups and carboxylic acids. For instance, the synthesis of benzimidazole derivatives as renin inhibitors highlighted the optimization of piperidine structures to improve pharmacokinetic profiles while maintaining inhibitory activity (Hidekazu Tokuhara et al., 2018)(Tokuhara et al., 2018). These synthetic routes often involve nucleophilic substitution reactions, amide bond formation, and cyclization steps to achieve the desired complex structures.
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms within the molecule. Techniques such as X-ray crystallography can provide insights into the molecular conformation, as seen in studies of similar compounds (Ellen Pfaffenrot et al., 2012)(Pfaffenrot et al., 2012). These analyses reveal the chair or boat conformations of piperidine rings and the dihedral angles between fused ring systems, crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving the compound likely include interactions with various reagents and conditions that can modify its structure or functional groups. For example, piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) synthesis demonstrates the reactivity of piperazine moieties under microwave-assisted conditions (Ahmed E. M. Mekky et al., 2021)(Mekky et al., 2021). These reactions are pivotal for modifying the molecule to enhance its properties or for conjugation to other pharmacophores.
Physical Properties Analysis
The physical properties of such a compound would include its solubility, melting point, and stability under various conditions. While specific data for this compound is not provided, related research on benzodifuranyl derivatives and their physical properties offers insights into how structural modifications affect these attributes (A. Abu‐Hashem et al., 2020)(Abu‐Hashem et al., 2020). These properties are crucial for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties include reactivity towards acids, bases, oxidizing and reducing agents, and other chemicals. This compound's benzimidazole and piperidine moieties suggest a potential for specific interactions, such as hydrogen bonding and nucleophilic attacks. Studies on similar compounds, like the synthesis and activity of benzimidazole-2-carbamates, provide a basis for predicting the reactivity of this compound (R. Dubey et al., 1985)(Dubey et al., 1985). These interactions are critical for understanding the compound's behavior in biological systems and its stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,5R)-N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-13-23-17-5-4-14(8-18(17)24-13)10-22-19(26)15-9-16(12-21-11-15)20(27)25-6-2-3-7-25/h4-5,8,15-16,21H,2-3,6-7,9-12H2,1H3,(H,22,26)(H,23,24)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIZLXWZVWACNZ-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)C3CC(CNC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)



![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)
![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)
![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)
![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)

![1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)
![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)